

# An In-Depth Technical Guide to BAPTA-Tetracesium Salt: Structure, Synthesis, and Application

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## Compound of Interest

Compound Name:	BAPTA-tetracesium Salt
CAS No.:	480436-84-8
Cat. No.:	B586914

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This guide provides a comprehensive overview of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) tetracesium salt, a critical tool for researchers and drug development professionals investigating the multifaceted roles of intracellular calcium. We will delve into its chemical architecture, a detailed synthesis pathway, and the rationale behind its application, particularly in sensitive electrophysiological studies.

## The Significance of Precise Calcium Chelation

Calcium ions ( $\text{Ca}^{2+}$ ) are ubiquitous second messengers, orchestrating a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to precisely control intracellular calcium concentrations is paramount for dissecting these signaling pathways. BAPTA has emerged as a superior  $\text{Ca}^{2+}$  chelator compared to its predecessors like EGTA and EDTA due to several key advantages.[1][2] BAPTA exhibits a high selectivity for  $\text{Ca}^{2+}$  over other divalent cations, most notably magnesium ( $\text{Mg}^{2+}$ ), and its calcium binding is significantly less sensitive to pH changes within the physiological range.[2]

Furthermore, BAPTA's on- and off-rates for calcium binding are substantially faster than those of EGTA, enabling the study of rapid calcium dynamics.[2]

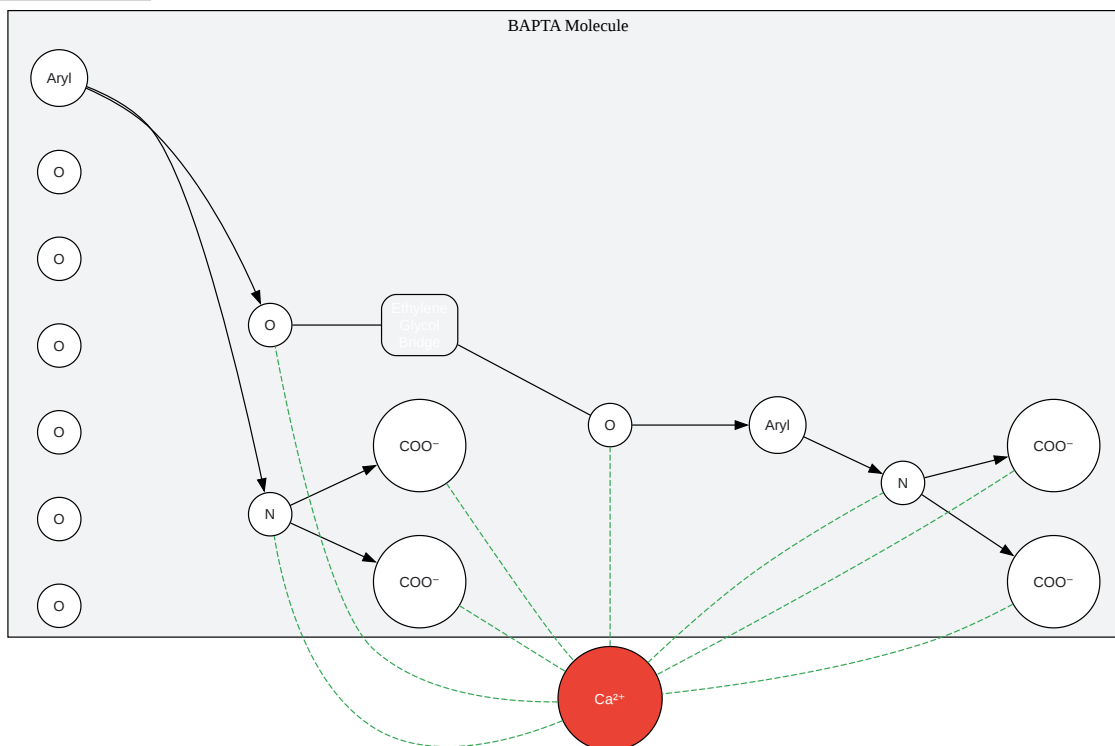
The tetra cesium salt of BAPTA is of particular importance in the field of electrophysiology. The use of cesium ( $\text{Cs}^+$ ) as a counter-ion is a strategic choice to block voltage-gated potassium ( $\text{K}^+$ ) channels, which are often a source of contaminating currents in patch-clamp recordings. [3] This allows for the specific isolation and study of calcium currents without interference.

## Chemical Structure and Calcium Chelation

### Mechanism

The core of **BAPTA-tetra cesium salt** is the BAPTA molecule, which features a central ethylene glycol linker connecting two o-aminophenoxy groups. Each of the two nitrogen atoms is, in turn, bonded to two acetate groups. In the tetra cesium salt form, the four acidic protons of the tetra-acetic acid are replaced by four cesium ions.

The chelation of a calcium ion by BAPTA is a highly coordinated process. The  $\text{Ca}^{2+}$  ion is enveloped by the BAPTA molecule, with the four carboxylate groups, the two tertiary amine nitrogens, and the two ether oxygens of the ethylene glycol bridge all participating in the coordination.[1] This "cage-like" structure confers high stability and selectivity to the BAPTA- $\text{Ca}^{2+}$  complex.

Chelation of  $\text{Ca}^{2+}$  by BAPTA

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Figure 1: Diagram illustrating the coordination of a calcium ion by the BAPTA molecule.

## Physicochemical Properties

A summary of the key physicochemical properties of **BAPTA-tetracesium salt** is provided in the table below.

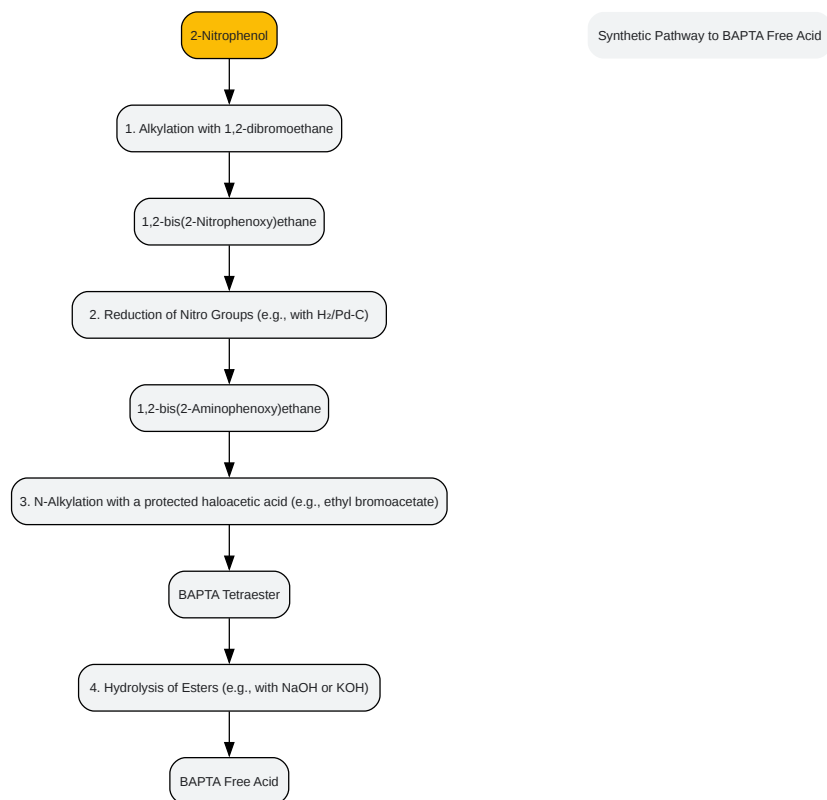
Property	Value	Source(s)
Molecular Formula	C <sub>22</sub> H <sub>20</sub> CS <sub>4</sub> N <sub>2</sub> O <sub>10</sub>	[4]
Molecular Weight	1004.03 g/mol	[4]
CAS Number	480436-84-8	[4]
Appearance	White to off-white solid	[4]
Solubility	Soluble in water	[4]
Storage Temperature	2-8°C	
Dissociation Constant (Kd) for Ca <sup>2+</sup>	~0.11 μM	[5]

## Synthesis of BAPTA-Tetracesium Salt

The synthesis of **BAPTA-tetracesium salt** is a multi-step process that begins with the synthesis of the BAPTA free acid, followed by its conversion to the desired salt form. The following is a representative synthetic route, with the understanding that specific laboratory conditions may require optimization.

## Synthesis of BAPTA Free Acid

The synthesis of the BAPTA backbone typically starts from 2-nitrophenol.



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Figure 2: A generalized synthetic workflow for producing BAPTA free acid.

#### Step-by-Step Methodology for BAPTA Free Acid Synthesis:

- **Synthesis of 1,2-bis(2-nitrophenoxy)ethane:** 2-Nitrophenol is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate ( $K_2CO_3$ ) in an appropriate solvent like acetone. This Williamson ether synthesis couples two nitrophenol molecules via the ethylene bridge.[6] The rationale for using a nitro-substituted starting material is to prevent the unwanted alkylation of the amino group in later steps.
- **Reduction of the Nitro Groups:** The nitro groups of 1,2-bis(2-nitrophenoxy)ethane are reduced to amino groups. A common method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[6] This step is critical for introducing the nitrogen atoms that will subsequently be alkylated.

- **N-Alkylation with a Protected Haloacetic Acid:** The resulting 1,2-bis(2-aminophenoxy)ethane is then reacted with a protected haloacetic acid, such as ethyl bromoacetate, in the presence of a base. This step introduces the four acetate arms. Using an ester-protected haloacetic acid prevents the self-polymerization of the haloacetic acid and allows for a controlled reaction.
- **Hydrolysis of the Ester Groups:** The tetraester of BAPTA is hydrolyzed to the free acid by treatment with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification. This final step deprotects the carboxylic acid groups, yielding the BAPTA free acid.

## Preparation of BAPTA-Tetracesium Salt from BAPTA Free Acid

The conversion of the free acid to the tetracesium salt is a straightforward acid-base neutralization.

Experimental Protocol:

- **Dissolution of BAPTA Free Acid:** Dissolve a known quantity of BAPTA free acid in deionized water. The free acid has limited water solubility, so the addition of a base will be necessary. [\[7\]](#)
- **Titration with Cesium Hydroxide:** Slowly add a standardized solution of cesium hydroxide (CsOH) to the BAPTA suspension while monitoring the pH. The BAPTA will dissolve as it is neutralized.
- **Endpoint Determination:** Continue the addition of CsOH until a stable pH of approximately 7.2-7.4 is reached. This indicates that all four carboxylic acid protons have been replaced by cesium ions.
- **Lyophilization:** The resulting aqueous solution of **BAPTA-tetracesium salt** is then lyophilized (freeze-dried) to obtain the final product as a solid.

Self-Validating System and Causality:

- **Purity of Starting Materials:** The purity of the synthesized BAPTA free acid is crucial for the quality of the final product. This should be verified by techniques such as NMR spectroscopy and mass spectrometry.
- **Stoichiometry of Neutralization:** The use of a standardized CsOH solution and careful pH monitoring ensures the correct stoichiometry, leading to the formation of the tetracesium salt rather than a mixture of partially neutralized species.
- **Lyophilization:** This method of solvent removal is gentle and prevents the thermal degradation of the product, ensuring its integrity.

## Conclusion

**BAPTA-tetracesium salt** is an indispensable tool for researchers in cellular biology and neuroscience. Its high selectivity and affinity for calcium, coupled with the potassium channel-blocking properties of cesium, make it ideal for the precise control and measurement of intracellular calcium dynamics, particularly in electrophysiological experiments. A thorough understanding of its chemical structure and a well-controlled synthesis are essential for obtaining reliable and reproducible experimental results.

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